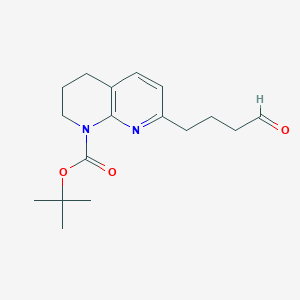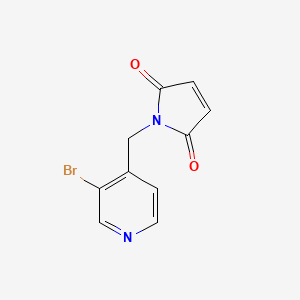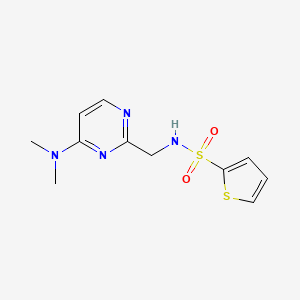
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene and pyrimidine are both heterocyclic aromatic compounds, which are commonly used in the synthesis of pharmaceuticals . The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with different nucleophiles and electrophiles . For example, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated from their spectral information . The presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve oxidative dehydrogenation, annulation, and oxidative aromatization . The reaction can proceed by targeting various parts of DNA such as purine and pyrimidine bases, deoxyribose sugar, and phosphodiester linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis .Applications De Recherche Scientifique
Selective Discrimination of Thiophenols
A study by Wang et al. (2012) developed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols. This probe, leveraging intramolecular charge transfer pathways, demonstrated high selectivity and sensitivity, with successful application in determining thiophenols in water samples, indicating its potential for environmental and biological sciences applications (Wang et al., 2012).
Antitumor and Antibacterial Agents
Hafez et al. (2017) synthesized a novel series of compounds, including carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating potent antitumor and antibacterial activities. This work underscores the utility of these compounds in developing new treatments for cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Antibacterial Heterocyclic Compounds
Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, revealing high antibacterial activity across several newly synthesized compounds. This research contributes to the development of novel antibacterial agents, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
Biological Properties of Sulfonamide-derived Compounds
Research by Chohan et al. (2009) synthesized and characterized sulfonamide-derived compounds and their metal complexes, exploring their antibacterial, antifungal, and cytotoxic activity. The study found moderate to significant biological activities, offering insights into the potential biomedical applications of these compounds (Chohan, Shad, & Nasim, 2009).
Multifunctional Antioxidants for Age-related Diseases
Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups, demonstrating protection against cell viability decreases and glutathione levels induced by hydrogen peroxide. This suggests potential applications in preventing age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin, Randazzo, Zhang, & Kador, 2010).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase
Mode of Action
It’s known that similar compounds can interact with their targets and cause changes in their function . For instance, some compounds can inhibit the activity of enzymes, thereby affecting the biochemical reactions they catalyze .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in important biochemical pathways . For instance, inhibition of collagen prolyl-4-hydroxylase can affect collagen synthesis, which is a crucial process in tissue repair and remodeling .
Result of Action
Similar compounds have been found to have significant anti-angiogenic and dna cleavage activities . These activities can lead to the inhibition of blood vessel formation and alterations in DNA structure, respectively .
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-15(2)10-5-6-12-9(14-10)8-13-19(16,17)11-4-3-7-18-11/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWFGKSQZJKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

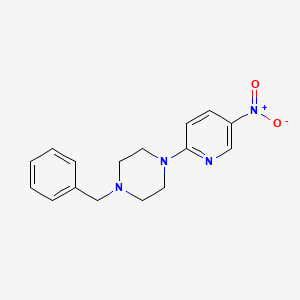
![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)
![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2717493.png)


![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)
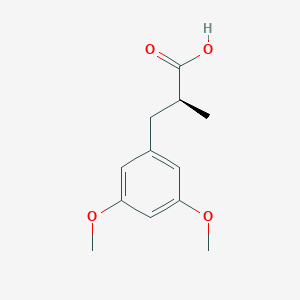

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2717507.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)
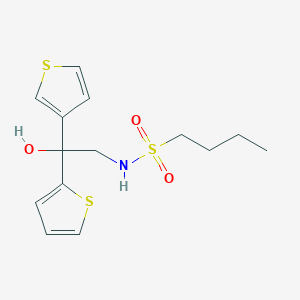
![2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2717510.png)
